molecular formula C35H36N8O4 B11518670 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

Cat. No.: B11518670
M. Wt: 632.7 g/mol
InChI Key: PUBCXQVHYPNYQX-HPNXWYHWSA-N
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Description

4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of piperidine, furan, triazine, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine and furan intermediates, followed by the formation of the triazine core. The final steps often involve coupling reactions to attach the various substituents under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine and furan moieties.

    Reduction: Reduction reactions could be used to modify the nitro group on the phenyl ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could convert nitro groups to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its interactions with various biomolecules, such as proteins or nucleic acids, potentially serving as a probe or inhibitor.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE
  • **4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-METHOXYPHENYL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C35H36N8O4

Molecular Weight

632.7 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-2-N-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C35H36N8O4/c1-23-24(2)31(43(44)45)15-14-30(23)32-16-13-29(47-32)22-36-41-34-38-33(37-27-9-11-28(46-3)12-10-27)39-35(40-34)42-19-17-26(18-20-42)21-25-7-5-4-6-8-25/h4-16,22,26H,17-21H2,1-3H3,(H2,37,38,39,40,41)/b36-22+

InChI Key

PUBCXQVHYPNYQX-HPNXWYHWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC)N5CCC(CC5)CC6=CC=CC=C6

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC)N5CCC(CC5)CC6=CC=CC=C6

Origin of Product

United States

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